molecular formula C16H9BrClNO4S2 B13007363 Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate

Cat. No.: B13007363
M. Wt: 458.7 g/mol
InChI Key: IRTQEDKIVASTRQ-UHFFFAOYSA-N
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Description

Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate is a complex organic compound with the molecular formula C₁₆H₉BrClNO₄S₂ and a molecular weight of 458.73 g/mol This compound is notable for its thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with phenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution with amines can produce amino derivatives .

Scientific Research Applications

Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H9BrClNO4S2

Molecular Weight

458.7 g/mol

IUPAC Name

phenyl 4-bromo-2-(4-chlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H9BrClNO4S2/c17-14-13(15(20)23-11-4-2-1-3-5-11)24-16(19-14)25(21,22)12-8-6-10(18)7-9-12/h1-9H

InChI Key

IRTQEDKIVASTRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(N=C(S2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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